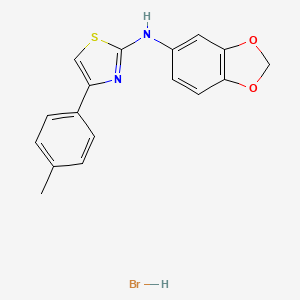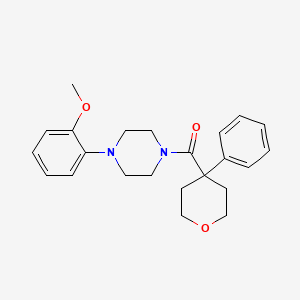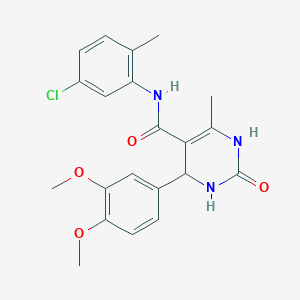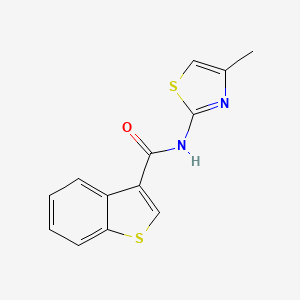![molecular formula C19H26N2O2 B5032046 (2S)-1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-isopropyl-4-methylpiperazine](/img/structure/B5032046.png)
(2S)-1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-isopropyl-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S)-1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-isopropyl-4-methylpiperazine is a synthetic organic molecule characterized by a benzofuran moiety attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-isopropyl-4-methylpiperazine typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxyacetophenone derivatives with appropriate aldehydes under acidic conditions.
Attachment to Piperazine: The benzofuran derivative is then reacted with a piperazine derivative. This step often involves the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond.
Introduction of Substituents: The isopropyl and methyl groups are introduced through alkylation reactions, using reagents like alkyl halides in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Optimization of Reaction Conditions: Scaling up the reactions while maintaining high yields and purity.
Use of Catalysts: Employing catalysts to increase reaction efficiency and selectivity.
Purification Techniques: Utilizing methods such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen can be replaced by various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Biology
Pharmacology: The compound has potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.
Biochemistry: It can be used as a probe to study enzyme-substrate interactions and receptor binding.
Medicine
Drug Development: The compound can serve as a lead compound in the development of new therapeutic agents, especially for diseases involving the central nervous system.
Diagnostics: It can be used in the development of diagnostic tools for detecting specific biomolecules.
Industry
Agriculture: The compound can be used in the formulation of agrochemicals, such as pesticides and herbicides.
Cosmetics: It can be incorporated into cosmetic formulations for its potential bioactive properties.
Mechanism of Action
The mechanism of action of (2S)-1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-isopropyl-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety can interact with aromatic residues in the active site of enzymes, while the piperazine ring can form hydrogen bonds and ionic interactions with amino acid residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-isopropylpiperidine
- (2S)-1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-methylpiperazine
- (2S)-1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-isopropyl-4-ethylpiperazine
Uniqueness
- Structural Features : The presence of both the benzofuran and piperazine moieties in a single molecule provides unique chemical and biological properties.
- Reactivity : The specific substitution pattern on the piperazine ring can influence the compound’s reactivity and interaction with biological targets.
- Applications : Its diverse applications in various fields, from medicinal chemistry to material science, highlight its versatility compared to similar compounds.
This detailed overview provides a comprehensive understanding of (2S)-1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-isopropyl-4-methylpiperazine, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
(3,5-dimethyl-1-benzofuran-2-yl)-[(2S)-4-methyl-2-propan-2-ylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-12(2)16-11-20(5)8-9-21(16)19(22)18-14(4)15-10-13(3)6-7-17(15)23-18/h6-7,10,12,16H,8-9,11H2,1-5H3/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHORJHXHLMQHF-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)N3CCN(CC3C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)N3CCN(C[C@@H]3C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197491 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B5031971.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B5031976.png)
![2-methoxy-4-methyl-1-[2-(4-nitrophenoxy)ethoxy]benzene](/img/structure/B5031982.png)
![2-amino-4-(methylthio)-6-[(2-pyridinylmethyl)thio]-5-pyrimidinecarbonitrile](/img/structure/B5031983.png)

![4-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]-N-(4-pyridinylmethyl)benzamide](/img/structure/B5032012.png)

![N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5032035.png)

![N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5032052.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5032056.png)
![6-acetyl-2-benzylsulfanyl-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B5032058.png)
